5(6)-Carboxyfluorescein diacetate succinimidyl ester

Description

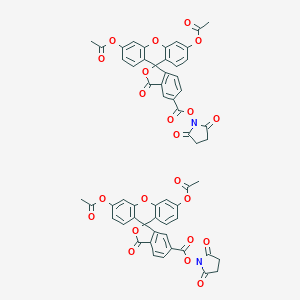

5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE), also known as CFSE, is a cell-permeable fluorescent dye widely used to track cell proliferation, migration, and protein interactions. Its mechanism involves two key functional groups:

- Diacetate esters: These render the molecule non-fluorescent and membrane-permeable. Intracellular esterases cleave the acetate groups, releasing the fluorescent carboxyfluorescein succinimidyl ester (CFSE), which emits green fluorescence (excitation/emission: 492/517 nm).

- Succinimidyl ester (SE): This enables covalent binding to intracellular amines, ensuring long-term retention in labeled cells. As cells divide, CFSE fluorescence halves with each generation, enabling precise quantification of proliferation .

Applications include lymphocyte proliferation assays , phagocytosis studies , and exosome labeling . CFDA-SE is particularly valued for its ability to track multiple cell divisions without requiring radioactive isotopes .

Properties

CAS No. |

150347-59-4 |

|---|---|

Molecular Formula |

C58H38N2O22 |

Molecular Weight |

1114.9 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate |

InChI |

InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3 |

InChI Key |

LZFDYQHOQDFMOA-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 |

Appearance |

Assay:≥90%A crystalline solid |

Synonyms |

3’,6’-Bis(acetyloxy)-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 1-[[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione; 5(6)-Carb |

Origin of Product |

United States |

Preparation Methods

Carbodiimide Coupling Mechanism

The reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group of CFDA, forming an O-acylisourea intermediate. Subsequent nucleophilic attack by NHS or PFP yields the succinimidyl or pentafluorophenyl ester, respectively. Key parameters include:

Table 1: Comparison of NHS and PFP Active Esters

| Parameter | NHS Ester | PFP Ester |

|---|---|---|

| Reactivity | Moderate | High |

| Stability | Stable at -20°C for weeks | Stable at -20°C for months |

| Byproduct Solubility | Urea precipitates in polar solvents | Urea remains soluble |

| Yield | 75–80% | 85–90% |

Isomer Separation and Purification

CFSE exists as a mixture of 5- and 6-carboxy isomers due to the unsymmetrical structure of fluorescein. Separation is critical for applications requiring precise fluorescence properties.

Chromatographic Techniques

Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column effectively resolves the isomers. The mobile phase consists of:

Crystallization

Post-chromatography, the isolated isomers are crystallized from a mixture of ethyl acetate and hexane (1:3 v/v) at -20°C. This step enhances purity to >98% and removes residual TFA.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability while maintaining high purity.

Continuous Flow Reactors

Automated flow systems minimize batch-to-batch variability and reduce reaction times. Key features include:

Inline Purification

Integrated liquid-liquid extraction units remove EDC-derived urea byproducts without manual intervention. Solvent recycling systems recover >90% of DMF, reducing waste.

Quality Control and Characterization

Rigorous analytical protocols ensure compliance with pharmaceutical and research standards.

Spectroscopic Analysis

Chemical Reactions Analysis

Hydrolysis of Diacetate Groups

The compound undergoes intracellular enzymatic hydrolysis, a critical activation step for fluorescence. Esterases cleave the acetate groups, converting the non-fluorescent precursor into fluorescent carboxyfluorescein succinimidyl ester.

Key Features:

-

Enzymatic Trigger : Hydrolysis occurs via cytoplasmic esterases in viable cells, yielding the fluorescent derivative with excitation/emission maxima at 495 nm/519 nm .

-

pH Stability : The hydrolyzed product exhibits fluorescence stability across physiological pH ranges (pH 4–9), making it suitable for long-term studies .

-

Kinetics : Hydrolysis is rapid under physiological conditions (37°C), with fluorescence detectable within minutes post-incubation .

Hydrolysis Products:

| Reactant | Enzyme | Product | Fluorescence Properties |

|---|---|---|---|

| CFSE | Esterases | Carboxyfluorescein succinimidyl ester | λ<sub>Ex</sub>/λ<sub>Em</sub> = 495/519 nm |

Succinimidyl Ester Reactivity

The succinimidyl ester moiety reacts with primary amines (e.g., lysine residues, protein N-termini) to form stable amide bonds, enabling covalent cell labeling.

Reaction Mechanism:

-

Nucleophilic Attack : Amine groups attack the electrophilic carbonyl of the succinimidyl ester.

-

Release of NHS : N-hydroxysuccinimide (NHS) is eliminated as a byproduct .

Key Conditions:

-

Solvents : Reactions occur in DMSO or DMF to maintain reagent solubility .

-

pH : Optimal at pH 7–9, where amine groups are deprotonated and reactive .

-

Temperature : Typically conducted at 4–25°C to balance reaction rate and protein stability .

Stability Profile:

-

Hydrolytic Stability : The succinimidyl ester is stable in anhydrous DMSO but hydrolyzes slowly in aqueous buffers (t<sub>1/2</sub> ≈ 1 hour at pH 7.4) .

-

Fixation Compatibility : Fluorescence persists after formaldehyde/glutaraldehyde fixation, enabling post-labeling analysis .

Competing Reactions:

-

Non-Specific Hydrolysis : In aqueous environments, the ester may hydrolyze prematurely, reducing labeling efficiency .

-

Crosslinking : High concentrations (>10 µM) can cause protein aggregation due to multiple amine bindings .

Synthetic Reactions and Purification

CFSE is synthesized via carbodiimide-mediated coupling of carboxyfluorescein diacetate with NHS in dichloromethane (DCM):

Yield and Purity:

| Isomer | Yield (%) | Purity (HPLC) |

|---|---|---|

| 5-CFSE | 25 | >99% |

| 6-CFSE | 35 | >99% |

Comparison with Similar Compounds

Analytical Methods for Reaction Monitoring

Scientific Research Applications

Cell Labeling

CFSE is primarily used for labeling live cells, allowing researchers to track and analyze cellular processes over time.

- Mechanism : The compound passively diffuses into cells and covalently binds to intracellular proteins, providing stable labeling that persists through multiple cell divisions.

- Case Study : In a study on T cell proliferation, researchers utilized CFSE to monitor the division of lymphocytes in response to antigens, demonstrating its effectiveness in distinguishing different stages of T cell activation .

Protein Labeling

CFSE can be conjugated to proteins to study their interactions and localization within cells.

- Application : This technique is particularly useful in immunology for tracking protein dynamics during immune responses.

- Example : CFSE-labeled cytotoxic T lymphocytes (CTLs) were transfused into mice in cancer immunotherapy studies, allowing researchers to visualize CTL migration and distribution over time .

Intracellular pH Measurement

CFSE serves as a pH indicator within living cells.

- Utility : The fluorescent properties of CFSE allow for real-time monitoring of intracellular pH changes, which can be critical for understanding cellular metabolism and function.

Drug Delivery Studies

The compound is employed in tracking the delivery and distribution of drugs within biological systems.

- Research Insight : CFSE's ability to label cells provides a means to visualize how drugs interact with targeted cells over time, enhancing our understanding of drug efficacy and mechanisms .

The primary biological activity of CFSE lies in its ability to track cell proliferation. As cells divide, the fluorescence intensity decreases by half with each division, allowing quantification of cell divisions.

- Temporal Effects : In laboratory settings, the retention of CFSE within stained cells allows for longitudinal studies on cell behavior over time.

- Metabolic Pathways : While specific metabolic pathways involving CFSE are not well-defined, its role as a marker suggests interactions with enzymes or cofactors involved in cellular metabolism .

Mechanism of Action

The mechanism of action of 5(6)-Carboxyfluorescein diacetate succinimidyl ester involves its hydrolysis by intracellular esterases. Once hydrolyzed, the compound becomes fluorescent and can be detected using fluorescence-based techniques. The succinimidyl ester group allows the compound to covalently bind to amine groups on proteins, facilitating long-term tracking and analysis .

Comparison with Similar Compounds

Carboxyfluorescein Diacetate (CFDA)

- Structure : Lacks the succinimidyl ester group.

- Applications : Used to assess bacterial metabolic activity. However, CFDA leaks out of cells over time, making it unsuitable for long-term tracking.

- Limitations : Poor retention in eukaryotic cells; fluorescence diminishes rapidly compared to CFDA-SE .

PKH Dyes (PKH26, PKH67)

- Structure : Lipophilic dyes with aliphatic tails.

- Mechanism : Integrate into lipid bilayers without covalent binding.

- Applications : Membrane labeling for cell tracking and exosome studies .

- Limitations: Dye transfer between adjacent cells can cause false positives.

Key Difference : CFDA-SE provides division-dependent fluorescence dilution, while PKH dyes are ideal for membrane labeling but lack proliferation resolution .

Fluorescein Isothiocyanate (FITC)

- Structure : Contains an isothiocyanate group instead of SE.

- Mechanism : Covalently binds to primary amines (e.g., lysine residues).

- Applications : General protein labeling and flow cytometry.

- Limitations :

Key Difference : FITC is better for surface protein labeling, while CFDA-SE’s larger structure and SE group enhance intracellular retention .

Calcein-AM

- Structure: Non-fluorescent acetoxymethyl (AM) ester.

- Mechanism : Hydrolyzed by esterases to fluorescent calcein, which is retained in live cells.

- Applications : Viability assays and cytoplasmic labeling.

Key Difference : Calcein-AM is a viability marker, whereas CFDA-SE links fluorescence to cell division .

[3H]-Thymidine and Ki-67

- [3H]-Thymidine: Radioactive thymidine analog incorporated into DNA during synthesis. Limitations: Requires radioactivity, hazardous waste, and cannot resolve division history .

- Ki-67: Nuclear protein expressed in proliferating cells.

Key Difference: CFDA-SE is non-radioactive, tracks multiple divisions, and works with live cells .

SNARF-1 Carboxylic Acid Acetate Succinimidyl Ester

- Structure : pH-sensitive dye with SE group.

- Mechanism : Retained via covalent binding but requires esterase activation.

- Applications : Intracellular pH measurement.

Key Difference : CFDA-SE is superior for proliferation tracking, while SNARF-1 is specialized for pH studies .

Data Tables

Table 1: Functional Comparison of CFDA-SE and Key Alternatives

Table 2: Fluorescence Properties

| Compound | Excitation (nm) | Emission (nm) | Notes |

|---|---|---|---|

| CFDA-SE | 492 | 517 | Green; pH-insensitive |

| SNARF-1 | 488/543 | 580/640 | Ratiometric pH sensing |

| PKH26 | 551 | 567 | Red; membrane-specific |

| Calcein-AM | 494 | 517 | Green; viability-dependent |

Research Findings and Limitations

- Bacterial Studies: CFDA-SE labels both metabolically active and inactive bacteria due to nonspecific SE binding, making CFDA more reliable for bacterial activity assays .

- Proliferation Assays : CFDA-SE outperforms PKH dyes and [3H]-thymidine in resolving >8 cell divisions with ModFit software .

- Exosome Labeling : CFDA-SE’s covalent binding reduces dye leakage compared to PKH dyes, but its larger size may alter exosome function .

- Clinical Trials : CFDA-SE is used in Phase 1 trials for tracking regulatory T cells in graft-versus-host disease .

Biological Activity

5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) is a fluorescent tracer widely used in biological research for cell labeling and tracking. This compound is particularly valuable in immunology, cell biology, and cancer research due to its ability to passively diffuse into cells and covalently label intracellular proteins, enabling long-term monitoring of cellular processes.

CFSE is a non-fluorescent compound that becomes fluorescent upon hydrolysis by intracellular esterases, producing a green fluorescent product. The excitation and emission wavelengths for the hydrolyzed product are approximately 495 nm and 519 nm, respectively . The compound is soluble in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and is stable under various conditions, including fixation with formaldehyde or glutaraldehyde .

Cell Proliferation Studies

CFSE is extensively used to study cell proliferation. When cells divide, the fluorescence intensity of CFSE decreases by half with each division, allowing researchers to track the number of divisions a cell has undergone. This property has been utilized in various studies:

- Tracking Lymphocyte Proliferation : CFSE labeling has provided insights into immune responses by allowing the tracking of T cell proliferation in response to antigens. Studies have shown that CFSE can effectively distinguish between different stages of T cell activation and differentiation during immune responses .

- Cancer Immunotherapy : In a study involving B16 melanoma, CFSE-labeled cytotoxic T lymphocytes (CTLs) were transfused into mice. The study measured the migration and distribution of these CTLs over time, demonstrating their persistence in tumors and other organs, which correlated with anti-tumor effects .

In Vivo Imaging

The compound's fluorescent properties make it suitable for in vivo imaging applications. For instance, CFSE has been used to visualize lymphoid tissues in chickens infected with Salmonella enterica, showcasing its utility in understanding pathogen interactions with host immune responses .

Case Studies and Research Findings

Several studies highlight the versatility and effectiveness of CFSE in biological research:

- Leukocyte Dynamics : A study demonstrated the use of CFSE in tracking leukocyte populations across various animal models, including mice and nonhuman primates. The findings indicated that CFSE can provide a detailed understanding of immune cell dynamics in response to infections .

- Metabolism Studies : Research utilizing CFSE has also focused on metabolic processes within hepatocytes. By employing intravital multiphoton fluorescence microscopy, researchers observed differences in cellular metabolism between cytoplasmic and nuclear compartments following CFSE administration .

- T Cell Activation : A pivotal study compared CFSE-based assays with traditional methods for assessing T cell responses to mitogens. The results indicated that CFSE labeling allowed for more nuanced insights into T cell activation markers and proliferation dynamics, highlighting its advantages over conventional methodologies .

Summary Table of Key Findings

Q & A

Q. What is the standard protocol for CFSE labeling in lymphocyte proliferation assays?

CFSE labeling typically involves incubating cells (e.g., lymphocytes or embryonic stem cells) at 5 µM CFSE in PBS with 1% BSA for 15 minutes at 37°C, followed by extensive washing in serum-containing medium to remove unbound dye . Post-labeling, cell viability should be confirmed using Trypan blue exclusion before culturing. Proliferation is quantified via flow cytometry (e.g., BD FACS Aria) using FL1/FITC channels, with data analyzed in software like ModFit to track fluorescence halving per division .

Q. How does CFSE’s mechanism enable multi-generational cell tracking?

CFSE is cell-permeable and converted by intracellular esterases into fluorescent carboxyfluorescein succinimidyl ester (CFSE), which covalently binds to cytoplasmic amines. During division, fluorescence intensity is halved in daughter cells, enabling precise tracking of up to 8–10 generations via flow cytometry . This mechanism avoids transfer to neighboring cells, ensuring lineage-specific data .

Q. What are optimal storage and reconstitution conditions for CFSE?

CFSE should be stored desiccated at -5°C to -30°C . For reconstitution, dissolve in anhydrous DMSO at 1–10 mM (e.g., 1 mg/mL for 5(6)-CFDA-SE) to prevent hydrolysis. Aliquot and avoid freeze-thaw cycles to maintain stability . Pre-warm DMSO to room temperature to minimize precipitation.

Advanced Research Questions

Q. How can CFSE concentration be optimized for diverse cell types (e.g., primary T cells vs. bacteria)?

While 5 µM is standard for mammalian cells , bacterial studies (e.g., Lactococcus lactis) may require lower doses (1–2 µM) due to higher esterase activity, which accelerates fluorescence saturation . Titrate CFSE (1–10 µM) and validate via kinetic assays: measure fluorescence intensity over time using a plate reader or flow cytometry to avoid over-labeling, which can impair viability .

Q. How to resolve discrepancies in CFSE fluorescence decay data during long-term cultures?

Non-proliferation-related fluorescence loss (e.g., esterase variability, efflux, or photobleaching) can skew results. Include unstimulated controls to baseline decay rates . For bacterial studies, use energy-dependent efflux inhibitors (e.g., carbonyl cyanide m-chlorophenyl hydrazone) to stabilize intracellular CFSE . Normalize data to initial fluorescence (Division Index = Total cells / Undivided cells) .

Q. Can CFSE be combined with other probes for multi-parametric flow cytometry?

Yes. CFSE (ex/em 498/517 nm) pairs with far-red dyes (e.g., CellTrace™ Violet, ex/em 405/450 nm) or APC-conjugated antibodies. Use compensation controls to address spectral overlap. For T-cell studies, combine CFSE with PE-anti-CD8/CD4 to correlate proliferation with subset-specific responses . Avoid dyes requiring similar excitation wavelengths (e.g., FITC) .

Q. How to adapt CFSE for intracellular pH (pHi) measurements in bacteria?

CFSE’s pH-sensitive fluorescence (pKa ~6.5) enables pHi tracking. Load bacteria with 5 µM CFSE in pH-adjusted buffer (e.g., HEPES, PBS), then hydrolyze extracellular dye with esterase-free washes. Calibrate using nigericin-K⁺ buffers to clamp pHi. Measure fluorescence ratio (490 nm pH-sensitive / 440 nm pH-insensitive) for quantification .

Q. What are key differences in CFSE retention between bacterial and mammalian systems?

Mammalian cells retain CFSE via covalent amine binding, while bacteria rely on active transport systems (e.g., Lactococcus lactis sugar transporters) and intracellular conjugation. Bacterial efflux is faster, requiring shorter assay windows (2–4 hours vs. days for lymphocytes). Use CFSE succinimidyl ester derivatives for improved retention in prokaryotes .

Methodological Considerations

Q. Table 1. Critical Parameters for CFSE Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.